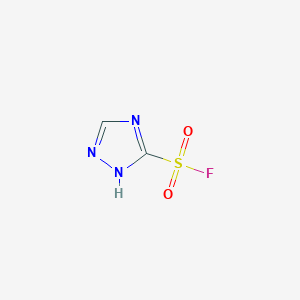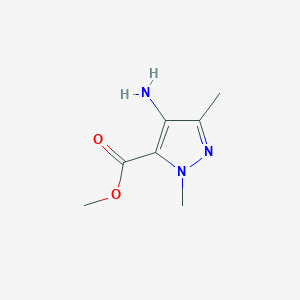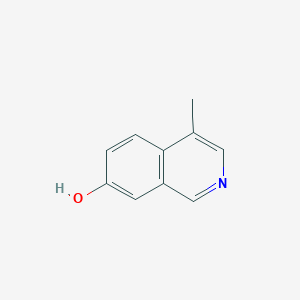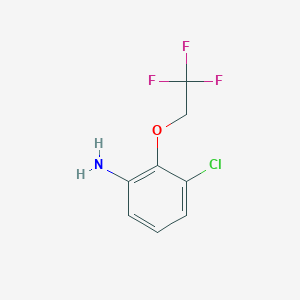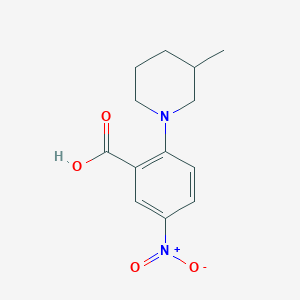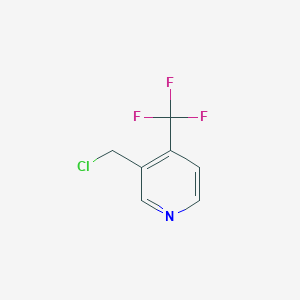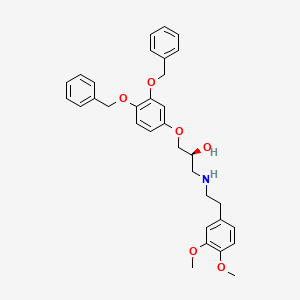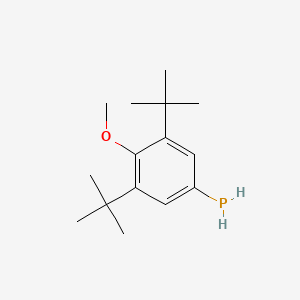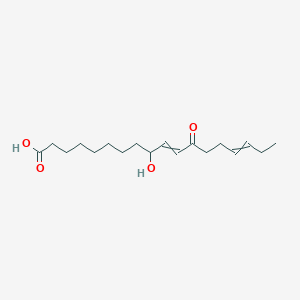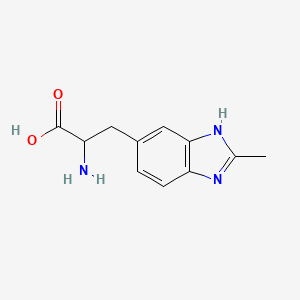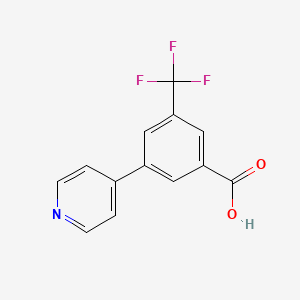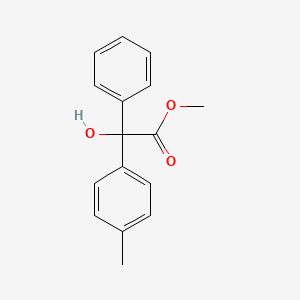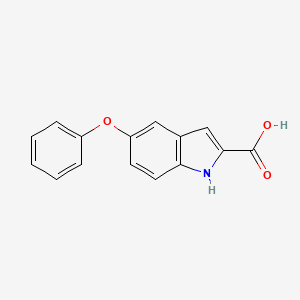
5-phenoxy-1H-indole-2-carboxylic acid
概要
説明
5-phenoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO3 . It is an indole derivative, which are crucial in medicinal chemistry .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, involves a variety of techniques . For instance, the sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . A recent study focused on the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 253.253 Da .Chemical Reactions Analysis
Indole derivatives, including this compound, exhibit a variety of pharmacological actions, making them an active ingredient in drug design and production . For instance, 5-bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbo-hydrazide derivatives had the best binding energies against the VEGFR TK domain .科学的研究の応用
Antioxidant and Anti-inflammatory Applications
Phenolic acids, such as chlorogenic acid and its derivatives, have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds play several important therapeutic roles, including hepatoprotective, cardioprotective, neuroprotective, and anti-obesity effects, among others (M. Naveed et al., 2018). The structure-related antioxidant activity of specific carboxylic acids has also been reviewed, emphasizing the impact of structural differences on bioactivity, suggesting that similar structural features in 5-phenoxy-1H-indole-2-carboxylic acid could confer antioxidant properties (B. Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of phenolic compounds like chlorogenic acid have been documented, with these substances exhibiting activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This suggests potential applications in food preservation and the development of new antimicrobial agents (Jesús Santana-Gálvez et al., 2017).
Anticancer Activities
Cinnamic acid derivatives have been highlighted for their anticancer potential, which is attributed to various chemical aspects that allow for diverse biological activities. Given the structural similarity, this compound may also exhibit such properties, emphasizing the importance of further research into its bioactivity (P. De et al., 2011).
Hepatic Protection
Indole derivatives, particularly those related to tryptophan metabolism, have shown significant hepatic protective effects, including anti-fibrosis, anti-oxidant, and immunomodulatory effects. This indicates potential applications of this compound in liver disease treatment and prevention (Si-Qi Wang et al., 2016).
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets and cause significant changes in cellular functions.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
Indole derivatives have been shown to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
The interaction between host and microorganism widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Safety and Hazards
将来の方向性
Indole and its derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, have been gaining a lot of interest due to their physiological action . Future research may focus on the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . Additionally, the literature review on the chemical diversity of phenoxy acetamide and its derivatives may provide an opportunity for chemists to design new derivatives that could enhance life quality .
生化学分析
Biochemical Properties
5-Phenoxy-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as integrase, which is crucial in the life cycle of certain viruses like HIV . The compound’s indole nucleus can chelate with metal ions, such as magnesium, within the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form π-π stacking interactions with nucleic acids, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in viral replication and immune response . It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as integrase, through chelation with metal ions and π-π stacking interactions . This binding inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome. Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids . Post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its biochemical effects.
特性
IUPAC Name |
5-phenoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)14-9-10-8-12(6-7-13(10)16-14)19-11-4-2-1-3-5-11/h1-9,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVFYFCCEIOXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



